4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Acylation: The thiazole derivative is then acylated with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.
Coupling: The final step involves coupling the acylated thiazole with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and bases can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-{[(2-hydroxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 4-{[(2-methoxyphenoxy)ethyl]amino}-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- 4-{[(2-nitrophenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the 2-methoxyphenoxyacetyl moiety, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-15-4-2-3-5-16(15)26-12-17(23)21-14-8-6-13(7-9-14)18(24)22-19-20-10-11-27-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBQLYPJRVBCSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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